Cas no 1353435-17-2 (5-chloro-4-methylthiophene-2-sulfonyl chloride)
5-chloro-4-methylthiophene-2-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 5-chloro-4-methylthiophene-2-sulfonyl chloride
- 2-Thiophenesulfonyl chloride, 5-chloro-4-methyl-
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- MDL: MFCD28012218
- Inchi: 1S/C5H4Cl2O2S2/c1-3-2-4(10-5(3)6)11(7,8)9/h2H,1H3
- InChI Key: DSTGCHNMTLFDBN-UHFFFAOYSA-N
- SMILES: C1(S(Cl)(=O)=O)SC(Cl)=C(C)C=1
Computed Properties
- Exact Mass: 229.9029771g/mol
- Monoisotopic Mass: 229.9029771g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 70.8Ų
5-chloro-4-methylthiophene-2-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C373333-10mg |
5-chloro-4-methylthiophene-2-sulfonyl chloride |
1353435-17-2 | 10mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C373333-50mg |
5-chloro-4-methylthiophene-2-sulfonyl chloride |
1353435-17-2 | 50mg |
$ 160.00 | 2022-04-01 | ||
| TRC | C373333-100mg |
5-chloro-4-methylthiophene-2-sulfonyl chloride |
1353435-17-2 | 100mg |
$ 230.00 | 2022-04-01 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0383-1g |
5-chloro-4-methylthiophene-2-sulfonyl chloride |
1353435-17-2 | 97% | 1g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0383-5g |
5-chloro-4-methylthiophene-2-sulfonyl chloride |
1353435-17-2 | 97% | 5g |
33904.74CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0383-500mg |
5-chloro-4-methylthiophene-2-sulfonyl chloride |
1353435-17-2 | 97% | 500mg |
4655.75CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0383-1g |
5-chloro-4-methylthiophene-2-sulfonyl chloride |
1353435-17-2 | 97% | 1g |
¥8726.45 | 2025-02-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0383-5g |
5-chloro-4-methylthiophene-2-sulfonyl chloride |
1353435-17-2 | 97% | 5g |
¥34958.27 | 2025-02-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0383-500mg |
5-chloro-4-methylthiophene-2-sulfonyl chloride |
1353435-17-2 | 97% | 500mg |
¥5228.88 | 2025-02-21 | |
| Enamine | EN300-171953-1g |
5-chloro-4-methylthiophene-2-sulfonyl chloride |
1353435-17-2 | 95% | 1g |
$528.0 | 2023-09-20 |
5-chloro-4-methylthiophene-2-sulfonyl chloride Suppliers
5-chloro-4-methylthiophene-2-sulfonyl chloride Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 5-chloro-4-methylthiophene-2-sulfonyl chloride
Professional Introduction to 5-chloro-4-methylthiophene-2-sulfonyl chloride (CAS No. 1353435-17-2)
5-chloro-4-methylthiophene-2-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 1353435-17-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their versatile reactivity and utility in synthetic chemistry. The presence of both a chlorine substituent and a sulfonyl chloride group on a thiophene backbone makes it a particularly intriguing molecule for further exploration.
The structural features of 5-chloro-4-methylthiophene-2-sulfonyl chloride contribute to its unique chemical properties. The thiophene ring, a five-membered heterocycle containing sulfur, provides a stable aromatic system that can be modified through various chemical reactions. The chlorine atom at the 5-position and the methyl group at the 4-position introduce specific electronic and steric effects, influencing the compound's reactivity and interaction with other molecules. The sulfonyl chloride functionality at the 2-position is particularly noteworthy, as it serves as a reactive handle for further derivatization, enabling the synthesis of more complex structures.
In recent years, there has been growing interest in thiophene derivatives due to their broad spectrum of biological activities. 5-chloro-4-methylthiophene-2-sulfonyl chloride has been explored as a key intermediate in the development of novel therapeutic agents. Its ability to undergo nucleophilic substitution reactions makes it a valuable building block for constructing sulfonamide derivatives, which are known for their antimicrobial, anti-inflammatory, and anticancer properties. For instance, researchers have utilized this compound to synthesize sulfonamides with enhanced binding affinity to target proteins, demonstrating its potential in drug discovery.
Moreover, the compound has found applications in agrochemical research. Sulfonyl chlorides are frequently employed in the synthesis of herbicides and pesticides due to their efficacy in modulating plant growth regulators. The structural motif of 5-chloro-4-methylthiophene-2-sulfonyl chloride suggests that it could be used to develop novel agrochemicals with improved selectivity and environmental compatibility. Recent studies have highlighted its role in generating sulfonylurea-based compounds, which exhibit potent herbicidal activity while minimizing toxicity to non-target organisms.
The synthesis of 5-chloro-4-methylthiophene-2-sulfonyl chloride typically involves multi-step organic transformations, starting from commercially available thiophene derivatives. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies, have been employed to achieve high yields and purity. These synthetic approaches not only highlight the compound's synthetic utility but also showcase the latest advancements in organic chemistry.
From a computational chemistry perspective, 5-chloro-4-methylthiophene-2-sulfonyl chloride has been subjected to detailed molecular modeling studies to understand its interactions with biological targets. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns, aiding in the rational design of derivatives with optimized pharmacological properties. These computational studies underscore the importance of integrating experimental data with theoretical modeling to accelerate drug discovery processes.
The pharmaceutical industry has also explored 5-chloro-4-methylthiophene-2-sulfonyl chloride as a precursor for kinase inhibitors. Thiophene-based scaffolds are known to interact effectively with ATP-binding sites in kinases, making them promising candidates for antineoplastic therapies. Researchers have synthesized analogs of this compound that exhibit inhibitory activity against various kinases involved in cancer progression. Preliminary clinical trials have shown promising results, indicating its potential as a lead compound for further development.
Another area where 5-chloro-4-methylthiophene-2-sulfonyl chloride has made significant contributions is in materials science. Sulfonyl chlorides can be polymerized or incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Recent innovations have demonstrated its use in developing conductive polymers for electronic applications. The unique electronic characteristics of thiophene derivatives make them ideal candidates for organic semiconductors and optoelectronic devices.
The environmental impact of using 5-chloro-4-methylthiophene-2-sulfonyl chloride as an intermediate has also been carefully evaluated. Efforts have been made to optimize synthetic routes to minimize waste generation and reduce hazardous byproducts. Green chemistry principles have been applied to develop more sustainable methods for its production, ensuring compliance with regulatory standards while maintaining high efficiency.
In conclusion, 5-chloro-4-methylthiophene-2-sulfonyl chloride (CAS No. 1353435-17-2) is a multifaceted compound with diverse applications across pharmaceuticals, agrochemicals, and materials science. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and researchers working on drug discovery and material innovation. As our understanding of its properties continues to expand, so too will its potential applications in addressing global challenges in health and technology.
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